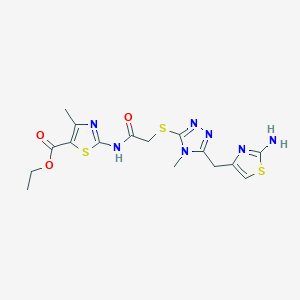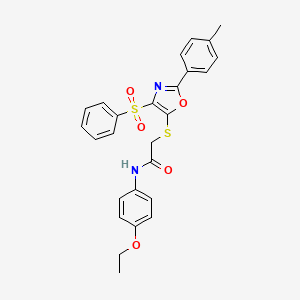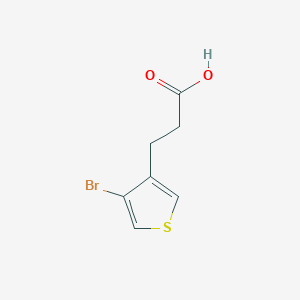
ethyl 2-(2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-aminothiazole-4-acetate, a compound related to the one you’re asking about, is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .
Synthesis Analysis
The synthesis of related compounds, such as 2-aminothiazole-4-carboxylate Schiff bases, involves dissolving ethyl 2-aminothiazole-4-carboxylate and an aldehyde/ketone in absolute ethanol, adding a few drops of glacial acetic acid, and then stirring and refluxing the reaction mixture for 12 hours .Molecular Structure Analysis
The thiazole ring, a key component of these compounds, is planar. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule .Chemical Reactions Analysis
The reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine has been used to achieve the synthesis of 4,5-substituted-2-aminothiazoles .Physical And Chemical Properties Analysis
Ethyl 2-aminothiazole-4-acetate is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Antimicrobial Activities
Research into derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound structurally related to the chemical , has shown significant promise in antimicrobial applications. These derivatives have been synthesized and tested against various bacterial and fungal strains, demonstrating notable antimicrobial activities. The structure-activity relationship of these compounds was further elucidated through 3D QSAR analysis, providing insights into their potential as antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Heterocyclic Chemistry and Synthetic Strategies
The field of heterocyclic chemistry has explored the modification of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives to produce a variety of compounds with potential biological activity. For instance, acylation and subsequent reactions have yielded derivatives with potential for further biological study. These synthetic strategies highlight the versatility of thiazole derivatives in the development of new pharmaceuticals and research tools (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).
Crystal Structure Analysis
Crystal structure analysis has provided valuable insights into the molecular configuration and potential interactions of related thiazole derivatives. Studies have detailed the intramolecular and intermolecular hydrogen bonding patterns, contributing to the understanding of their stability and reactivity. Such analyses are crucial for designing compounds with desired properties, whether for material science applications or as bioactive molecules (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2010).
Novel Syntheses and Reactions
Innovative synthetic methods have been developed to create a variety of thiazole-based compounds, showcasing the chemical flexibility and potential applications of these derivatives in medicinal chemistry and beyond. These methods include one-pot syntheses and reactions that lead to compounds with unique structural features and potential biological activities. Such research efforts underscore the importance of thiazole derivatives in synthetic organic chemistry (Meng, Wang, Zheng, Dou, & Guo, 2014).
Biological Studies and Structural Analysis
Carboxamides obtained from 2-aminothiazole derivatives have undergone biological screening, revealing activities against various microorganisms. These studies, coupled with crystal structure analyses, provide a foundation for understanding the relationship between structure and biological activity, paving the way for the development of new antimicrobial agents (Wazalwar, Banpurkar, & Perdih, 2019).
Safety And Hazards
Orientations Futures
2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . The wide scale of biological activities of these compounds has produced attention amongst medicinal chemists .
Propriétés
IUPAC Name |
ethyl 2-[[2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S3/c1-4-26-13(25)12-8(2)18-15(29-12)20-11(24)7-28-16-22-21-10(23(16)3)5-9-6-27-14(17)19-9/h6H,4-5,7H2,1-3H3,(H2,17,19)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWIZSPZPGWIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CC3=CSC(=N3)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864150.png)
![Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate](/img/structure/B2864153.png)
![(5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2864154.png)


![2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2864158.png)

![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)


![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)
![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)

